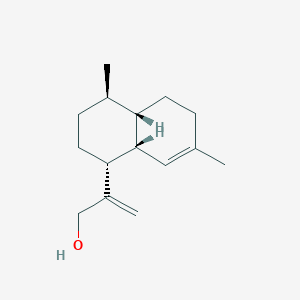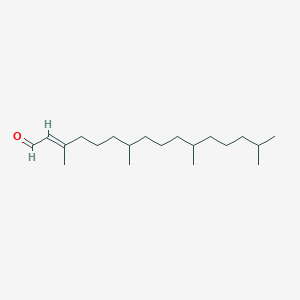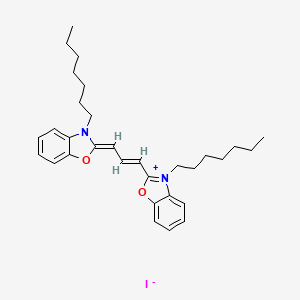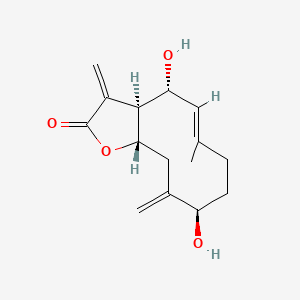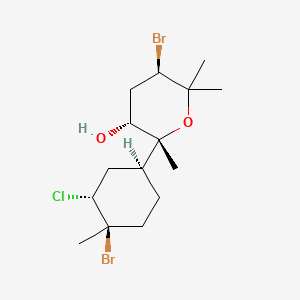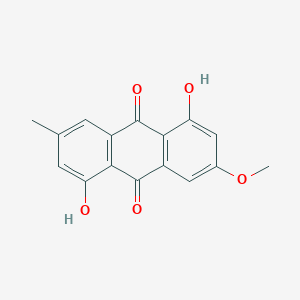
1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione
描述
1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione, also known as shiraiarin, is an anthraquinone derivative. This compound is known for its antitumor and antibacterial properties.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione can be synthesized through the submerged fermentation of Shiraia bambusicola. The production of this compound is influenced by various factors, including the carbon and nitrogen sources used in the fermentation process. Lactose has been found to be an effective carbon source, while sodium nitrate serves as a suitable nitrogen source. The optimal pH for the production of shiraiarin is above 8, and the compound is typically formed during the stationary phase of the fermentation .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using Shiraia bambusicola. The fermentation conditions are carefully controlled to maximize the yield of the compound. Factors such as the type of fermenter, aeration, agitation, and nutrient composition are optimized to enhance production efficiency .
化学反应分析
Types of Reactions
1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups into the compound, leading to derivatives with different biological activities .
科学研究应用
1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione has several scientific research applications:
Biology: The compound’s antibacterial and antitumor properties make it a valuable tool for studying microbial inhibition and cancer cell proliferation.
Medicine: Research is ongoing to explore its potential as an anticancer and antibacterial agent. Its ability to induce apoptosis in cancer cells is of particular interest.
作用机制
The mechanism of action of 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound exerts its antibacterial activity by disrupting the cell membrane and inhibiting essential enzymes. Its antitumor activity is primarily due to its ability to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .
相似化合物的比较
1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione is similar to other anthraquinone derivatives, such as emodin and physcion. it is unique in its specific substitution pattern, which contributes to its distinct biological activities.
Similar Compounds
Emodin: Known for its laxative and anticancer properties.
Physcion: Exhibits antifungal and anticancer activities.
Aloe-emodin: Used for its laxative effects and potential anticancer properties.
The unique combination of hydroxyl, methoxy, and methyl groups in this compound distinguishes it from these similar compounds and contributes to its specific biological activities .
属性
IUPAC Name |
1,5-dihydroxy-3-methoxy-7-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)10-5-8(21-2)6-12(18)14(10)15(9)19/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZYZGMVXFGQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568902 | |
| Record name | 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148918-78-9 | |
| Record name | 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


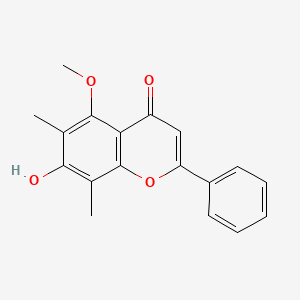
![2-[(1R,2E,6R,8R,11Z,15R)-6,11,15-trimethyl-7,16-dioxatricyclo[13.1.0.06,8]hexadeca-2,11-dien-3-yl]propan-2-ol](/img/structure/B1255547.png)
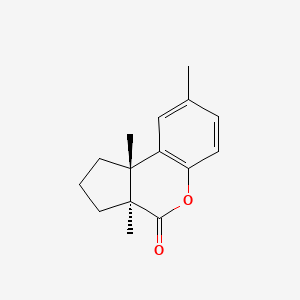
![(8R,9S,13S,14S)-3-[2-(diethylamino)ethoxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1255551.png)
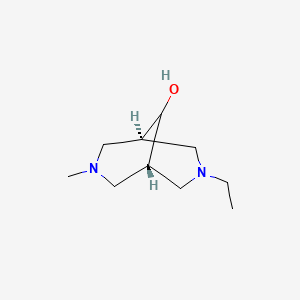

![(10S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B1255555.png)
